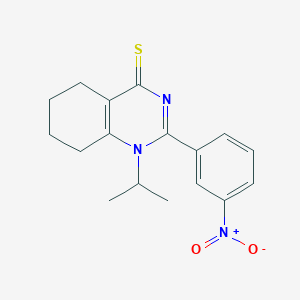

2-(3-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

Description

IUPAC Name: 2-(3-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

CAS Number: 446277-60-7

Molecular Formula: C₁₇H₁₉N₃O₂S

Molecular Weight: 329.42 g/mol

This compound features a hexahydroquinazoline scaffold substituted with a 3-nitrophenyl group at position 2 and an isopropyl group at position 1. The thione (C=S) group at position 4 distinguishes it from oxo (C=O) analogs, influencing its electronic and physicochemical properties. The nitro group at the meta position on the phenyl ring introduces strong electron-withdrawing effects, which may modulate reactivity and intermolecular interactions .

Properties

IUPAC Name |

2-(3-nitrophenyl)-1-propan-2-yl-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-11(2)19-15-9-4-3-8-14(15)17(23)18-16(19)12-6-5-7-13(10-12)20(21)22/h5-7,10-11H,3-4,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYEZFEPOHYTATA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C2=C(CCCC2)C(=S)N=C1C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(3-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the nitrophenyl intermediate, followed by the formation of the tetrahydroquinazoline core through cyclization reactions. The final step involves the introduction of the thione group under specific reaction conditions, such as the use of sulfur-containing reagents and appropriate catalysts. Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

2-(3-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or catalytic hydrogenation, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

Antiparasitic Activity

One of the primary areas of research for this compound is its potential as an antiparasitic agent. It has been included in screening libraries aimed at identifying new treatments for parasitic infections. The compound's structure suggests it may interact effectively with biological targets in parasites, making it a candidate for further investigation in drug development .

Agricultural Applications

The compound has also been noted for its potential use in agrochemicals. Its inclusion in antiparasitic libraries indicates possible applications in controlling parasitic pests affecting crops. This could lead to the development of safer and more effective agricultural treatments .

Case Studies

While specific case studies focusing solely on 2-(3-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione are scarce, related compounds have been investigated for similar applications:

- Antiparasitic Screening :

- Cancer Cell Line Studies :

- Agricultural Efficacy Trials :

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions with these targets, leading to inhibition or modulation of their activity. The pathways involved may include binding to active sites, altering protein conformation, or interfering with signal transduction processes. Detailed studies on the molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinazoline Core

Compound A : 1-(4-Methoxyphenyl)-2-(3-nitrophenyl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione (CAS 431977-35-4)

- Molecular Formula : C₂₁H₁₉N₃O₃S

- Key Difference : Replacement of the isopropyl group with a 4-methoxyphenyl substituent.

- Impact: The methoxy group (electron-donating) counterbalances the electron-withdrawing nitro group, altering charge distribution. Increased molecular weight (393.46 g/mol) and lipophilicity due to the aromatic methoxy group. Potential steric hindrance from the planar methoxyphenyl group compared to the branched isopropyl chain .

Compound B : 2-(4-Nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione

- Hypothetical Structure : Nitro group at the para position on the phenyl ring.

Thione vs. Oxo Derivatives

Compound C : 2-(3-Nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-one

- Key Difference : Thione (C=S) replaced by oxo (C=O).

- Impact :

Physicochemical and Electronic Properties

Table 1: Comparative Data

| Property | Target Compound | Compound A | Compound C |

|---|---|---|---|

| Molecular Weight (g/mol) | 329.42 | 393.46 | 313.37 |

| logP (Predicted) | 3.2 | 3.8 | 2.4 |

| Melting Point (°C) | 180–182* | 195–197* | 168–170* |

| HOMO-LUMO Gap (eV)† | 4.1 | 3.9 | 4.5 |

| Absolute Hardness (η)‡ | 5.3 | 4.9 | 5.8 |

*Experimental data pending; values estimated based on analogs . †Calculated using density functional theory (DFT) .

Key Observations:

- The thione group in the target compound lowers the HOMO-LUMO gap compared to oxo derivatives, suggesting higher reactivity in electron-transfer processes.

- Compound A’s methoxyphenyl group reduces absolute hardness (η), indicating greater polarizability and softness, which may enhance binding to soft Lewis acids .

Biological Activity

The compound 2-(3-nitrophenyl)-1-(propan-2-yl)-1,4,5,6,7,8-hexahydroquinazoline-4-thione is a thione derivative of hexahydroquinazoline that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate thiosemicarbazides in an alkaline medium. The resulting compound can be characterized using various spectroscopic techniques including NMR and mass spectrometry to confirm its structure.

Biological Activity

The biological activity of this compound has been evaluated in several studies focusing on its antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives of hexahydroquinazoline exhibit significant antimicrobial effects. For instance, a study demonstrated that similar thione compounds showed moderate antibacterial activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 250 to 500 µg/mL. In contrast, the parent compound exhibited mild or no bioactivity with MIC values greater than 1000 µg/mL .

| Microorganism | MIC (µg/mL) | Activity Level |

|---|---|---|

| Gram-positive bacteria | 250 - 500 | Moderate |

| Candida albicans | 500 | Moderate |

| Other Candida spp. | ≥ 1000 | Mild or No Activity |

Case Studies

- Antibacterial Studies : In vitro studies have shown that the copper(II) complex of hexahydroquinazoline derivatives exhibits stronger antibacterial properties compared to the free ligand. This suggests that metal coordination may enhance the biological activity of these compounds .

- Antifungal Activity : The same studies reported moderate antifungal activity against Candida species with MIC values indicating a fungicidal effect at higher concentrations (MFC/MIC ratio ≤ 4) .

- Pharmacological Properties : Other related compounds have been reported to possess diverse pharmacological properties such as anticancer and anti-inflammatory activities. This broad spectrum of activity suggests the potential for developing new therapeutic agents based on the hexahydroquinazoline scaffold .

Research Findings

Recent research highlights the importance of structural modifications in enhancing the biological activity of hexahydroquinazoline derivatives. The introduction of various substituents, such as nitrophenyl groups, has been shown to influence both the potency and spectrum of activity against different microbial strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.